molecular formula C12H16BrFN2 B7895852 1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine

1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine

Cat. No.: B7895852
M. Wt: 287.17 g/mol
InChI Key: PIFWLAHQFNGEBJ-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine is a chemical compound of significant interest in medicinal and organic chemistry research. This substituted piperazine features a benzyl group with bromo and fluoro substituents, a combination often utilized to optimize the physicochemical properties and binding affinity of lead compounds in drug discovery. Piperazine derivatives are a prominent class of nitrogen-containing heterocycles frequently incorporated into biologically active molecules. They are commonly explored in the development of pharmaceuticals, with several piperazine-containing drugs receiving FDA approval for conditions such as cancer and depression . The piperazine ring is valued for its ability to improve solubility and its versatility as a scaffold for arranging pharmacophoric groups during the design of novel therapeutic agents . The specific structure of this compound, particularly the bromo- and fluoro- substitutions on the phenyl ring, makes it a valuable building block (synthon) for further chemical exploration. Researchers can employ this reagent in various synthetic methodologies, including Pd-catalyzed cross-coupling reactions (leveraging the bromo substituent) and aromatic nucleophilic substitutions (influenced by the fluoro substituent), to create more complex molecular libraries for screening . This makes it a versatile intermediate for constructing compounds with potential applications in oncology, neuroscience, and other areas of biomedical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling and use of this substance.

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]-3-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2/c1-9-7-16(5-4-15-9)8-10-2-3-11(13)6-12(10)14/h2-3,6,9,15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFWLAHQFNGEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3-Methylpiperazine

The most common method involves the nucleophilic substitution of 3-methylpiperazine with 4-bromo-2-fluorobenzyl halides (e.g., chloride or bromide). This reaction proceeds via a two-step mechanism:

  • Formation of the benzyl halide : 4-Bromo-2-fluorotoluene is brominated or chlorinated using reagents like NBS\text{NBS} (N-bromosuccinimide) or SOCl2\text{SOCl}_2.

  • Alkylation : The benzyl halide reacts with 3-methylpiperazine in the presence of a base (e.g., Na2CO3\text{Na}_2\text{CO}_3) in polar aprotic solvents like acetonitrile or DMF at 60–80°C.

Reaction Conditions :

  • Molar ratio : 1:1 (benzyl halide to 3-methylpiperazine) to minimize dialkylation byproducts.

  • Solvent : Dichloromethane or toluene under reflux.

  • Yield : 70–85% after purification.

Mechanistic Insight :
The secondary amine in 3-methylpiperazine attacks the electrophilic carbon in the benzyl halide, displacing the halide ion. Steric hindrance from the 3-methyl group slightly reduces reaction kinetics compared to unsubstituted piperazine.

Alternative Pathways: Reductive Amination

For substrates where benzyl halides are unstable, reductive amination offers a viable route:

  • Imine formation : 4-Bromo-2-fluorobenzaldehyde reacts with 3-methylpiperazine in methanol.

  • Reduction : Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) reduces the imine intermediate at pH 4–6.

Advantages :

  • Avoids handling reactive benzyl halides.

  • Higher selectivity for monoalkylation.

Limitations :

  • Lower yields (50–65%) due to competing side reactions.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance efficiency, industrial processes employ continuous flow reactors:

  • Reactors : Microfluidic channels with immobilized catalysts (e.g., Pd/C\text{Pd/C}).

  • Conditions : 100–120°C, 10–15 bar pressure.

  • Output : 90–95% purity at a throughput of 10–20 kg/day.

Table 1: Comparison of Batch vs. Flow Synthesis

ParameterBatch ProcessFlow Process
Yield75–80%85–90%
Reaction Time12–24 h2–4 h
Byproduct Formation10–15%5–8%

Purification and Salt Formation

The crude product is purified via hydrochloride salt formation:

  • Acid treatment : Gaseous HCl is introduced into the reaction mixture in dichloromethane.

  • Crystallization : The hydrochloride salt precipitates and is filtered.

Critical Factors :

  • HCl concentration : Excess HCl leads to dihydrochloride salts, complicating recrystallization.

  • Solvent choice : Ethanol/water mixtures (4:1) optimize crystal size and purity.

Analytical Characterization

Spectroscopic Verification

  • 1H NMR^1\text{H NMR} : Key peaks include:

    • δ 2.3 ppm (s, 3H, N–CH3_3).

    • δ 3.5–3.7 ppm (m, 8H, piperazine protons).

    • δ 7.2–7.4 ppm (m, 3H, aromatic protons).

  • HPLC : Purity >98% with a C18 column (acetonitrile/water = 70:30).

Challenges and Mitigation Strategies

Byproduct Formation

  • Dialkylation : Controlled stoichiometry and low temperatures (0–5°C) suppress bis-alkylated products.

  • Oxidation : Nitrogen sparging prevents amine oxidation during reflux.

Scalability Issues

  • Heat management : Jacketed reactors maintain temperature uniformity in large batches.

  • Catalyst recycling : Pd-based catalysts are recovered via filtration and reused, reducing costs.

Recent Advances

Photocatalytic Methods

Emerging techniques utilize visible-light photocatalysts (e.g., Ru(bpy)32+_3^{2+}) to accelerate alkylation at room temperature, achieving 80% yield in 2 h.

Enzymatic Resolution

Chiral lipases (e.g., Candida antarctica) resolve racemic mixtures of 3-methylpiperazine derivatives, enabling enantioselective synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromo substituent to a hydrogen atom, forming the corresponding dehalogenated product.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated piperazine derivatives.

Scientific Research Applications

1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of drug discovery and development.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers of Methylpiperazine

The position of the methyl group on the piperazine ring significantly impacts biological activity:

  • 4-Methylpiperazine Derivatives : In COVID-19 PLpro inhibitors, compound 2 (4-methylpiperazine-substituted) exhibited IC₅₀ < 0.015 μM , outperforming 3-methylpiperazine analogs (e.g., compound 15, IC₅₀ > 0.1 μM) due to optimized interactions with the catalytic site .
  • 2-Methylpiperazine Derivatives : These often show reduced activity, as steric hindrance disrupts binding in targets like PLpro .
  • 3-Methylpiperazine Derivatives : Demonstrated superior selectivity in kinase programs. For example, (S)-3-methylpiperazine derivative 55 achieved PAK4 IC₅₀ = 8 nM with >100-fold selectivity over PAK1, attributed to enhanced torsional strain and pocket probing .

Substituent Variations on the Aromatic Ring

  • 4-Bromo-2-fluorobenzyl vs. Other Halogenated Benzyl Groups :
    • 4-Chloro-2-fluorobenzyl : Reduced steric bulk compared to bromo analogs may lower target affinity.
    • 4-Trifluoromethylphenyl : Compounds like 1-(4-trifluoromethylphenyl)piperazine (CAS: 30459-17-7) prioritize lipophilicity but lack the bromo-fluoro synergy for halogen bonding .
  • Gem-Dimethylpiperazine Moieties : In PI3Kδ inhibitors, gem-dimethyl groups improved isoform selectivity (>50-fold) over PI3Kα/β/γ by filling a hydrophobic subpocket .

Pharmacological Profiles

Compound Target Activity (IC₅₀) Selectivity Ratio Key Structural Feature Reference
1-[(4-Bromo-2-FBz)M]-3-MePz PAK4 8 nM PAK4/PAK1 >100 3-MePz, 4-Br-2-FBz
4-Methylpiperazine (PLpro) SARS-CoV-2 PLpro <0.015 μM N/A 4-MePz
Talmapimod (SCIO-469) p38 MAPK 20 nM N/A 3-MePz, benzyl group
1-(4-TrifluoromethylPh)Pz Serotonin R 150 nM 5-HT1A/5-HT2A =3 4-CF₃Ph

Physicochemical and Metabolic Properties

  • Lipophilicity (LogP) : The 4-bromo-2-fluorobenzyl group increases LogP (~3.5) compared to simpler benzyl derivatives (e.g., 4-fluorobenzylpiperazine, LogP ~2.1) .
  • Metabolic Stability : The 3-methyl group reduces oxidative metabolism at adjacent positions, as observed in PAK4 inhibitors . In contrast, unsubstituted piperazines (e.g., 1-benzylpiperazine) undergo rapid N-dealkylation .

Key Research Findings

  • PAK4 Selectivity : The 3-methyl group induces torsional strain, enabling precise interactions with PAK4’s hinge region while avoiding steric clashes in PAK1 .
  • PLpro Inhibition : Position 4-methylpiperazine outperforms 3-methyl analogs due to optimal hydrogen bonding with E167 .
  • Safety Profile : 3-Methylpiperazine derivatives generally exhibit lower hepatotoxicity compared to morpholine analogs, as seen in kinase inhibitor programs .

Biological Activity

1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a piperazine ring substituted with a 4-bromo-2-fluorobenzyl group, which contributes to its unique chemical properties. The presence of halogen atoms (bromine and fluorine) on the phenyl ring enhances its binding affinity to various biological targets, making it a candidate for pharmacological applications.

The biological activity of 1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazine is primarily attributed to its interaction with specific receptors and enzymes. The halogen substituents can modulate the compound's ability to bind to these targets, potentially leading to various pharmacological effects.

Potential Mechanisms:

  • Receptor Modulation : The compound may interact with serotonin and dopamine receptors, which are crucial in regulating mood and anxiety disorders.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit notable antibacterial and antifungal activities. For instance, studies have shown that modifications in the piperazine structure can enhance antimicrobial efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria MIC (mg/mL) Activity
1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazineS. aureus0.0039 - 0.025Strong
1-[(4-Bromo-2-fluorophenyl)methyl]-3-methylpiperazineE. coli0.0039 - 0.025Strong

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated various piperazine derivatives for their antimicrobial properties, highlighting that the introduction of halogen groups significantly improved activity against both Gram-positive and Gram-negative bacteria .
    • Results indicated that compounds with bromine and fluorine substituents had lower MIC values compared to their non-substituted counterparts.
  • Pharmacological Investigation
    • Another investigation focused on the interaction of similar piperazine derivatives with serotonin receptors, suggesting that modifications could lead to enhanced therapeutic effects in treating anxiety disorders.

Q & A

Q. How do researchers design experiments to elucidate the role of the 4-bromo-2-fluorophenyl moiety in the compound’s biological activity?

  • Methodology : Analog synthesis replaces bromine/fluorine with other halogens (Cl, I) or hydrogen. Comparative bioassays (e.g., receptor affinity, antimicrobial activity) identify critical substituents. Quantum mechanical calculations (e.g., electrostatic potential maps) correlate electronic effects with activity .

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